molecular formula C6H5ClO2 B1585873 2-Methylfuran-3-carbonyl chloride CAS No. 5555-00-0

2-Methylfuran-3-carbonyl chloride

Cat. No. B1585873
CAS RN: 5555-00-0
M. Wt: 144.55 g/mol
InChI Key: AFFZVBHMMXZNKE-UHFFFAOYSA-N
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Description

2-Methylfuran-3-carbonyl chloride (MF3C) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. MF3C is a halogenated compound that has been used in synthesis and research, as well as in the production of pharmaceuticals. MF3C has been used in a variety of scientific applications ranging from catalytic synthesis to biomedical research.

Scientific Research Applications

Atmospheric Chemistry

2-Methylfuran-3-carbonyl chloride is studied for its role in atmospheric chemistry. The reactions of chlorine atoms with derivatives of furan, including 2-methylfuran, have been investigated in smog chambers. Primary products such as 4-oxo-2-pentenoyl chloride and formaldehyde are formed from these reactions, confirming that the addition of Cl atoms to the double bond of alkylfuran is the dominant reaction pathway (Villanueva et al., 2009).

Photo-Oxidation Products

The study of unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan derivatives, including 2-methylfuran, is crucial. Such studies confirm that 1,4-dicarbonyls are significant products of this oxidation, with environmental implications (Alvarez et al., 2009).

Electrophilic Substitution Reactions

Electrophilic substitution reactions in the furan series, including with 2-methylfuran derivatives, are explored for synthesizing various disubstituted furans. Such reactions are important for understanding the chemical properties and synthesis applications of these compounds (Kutney et al., 1971).

Partition Coefficients in Biphasic Systems

The partition coefficients of furan and its derivatives between ionic liquids and supercritical carbon dioxide have been measured, providing insights into the solubility and behavior of these compounds in different phases (Hiraga et al., 2013).

Cl Atom Reactions with VOCs

The reactions of atomic Cl with volatile organic compounds (VOCs), including 2-methylfuran, are of interest in understanding the role of Cl in marine and coastal chemistry. The study of these reactions helps in assessing the environmental impact of such compounds (Cabañas et al., 2005).

Corrosion Inhibition

Furan derivatives, including 2-methylfuran, have been studied for their role as corrosion inhibitors for carbon steel in acidic environments. Understanding the adsorption and efficiency of these compounds helps in developing better corrosion prevention methods (Machnikova et al., 2008).

Catalysis and Chemical Conversions

Studies focus on the conversion of furfural to 2-methylfuran over various catalysts, highlighting the potential of these reactions in producing valuable chemicals and fuels from biomass-derived compounds (Sitthisa et al., 2011). Additionally, the conversion of furfural to 2-methylfuran using non-precious metal catalysts is explored, showcasing the efficiency and potential cost-effectiveness of these processes (Liu et al., 2020).

properties

IUPAC Name

2-methylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFZVBHMMXZNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374942
Record name 2-Methylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylfuran-3-carbonyl chloride

CAS RN

5555-00-0
Record name 2-Methylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylfuran-3-carbonyl chloride
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Synthesis routes and methods

Procedure details

A first reaction mixture of chloroacetaldehyde dimethylacetal (300 g), water (400 mL) and 36% hydrochloric acid (40 mL) was stirred and brought to reflux. When the first reaction mixture became homogenous, it was cooled and added to a stirred solution of ethyl acetoacetate (260 g) and pyridine (500 mL) and left stirring at ambient temperature for 72 hours, to produce a second reaction mixture. The organic layer was then separated from the second reaction mixture and the aqueous layer was diluted with water and then extracted with methylene chloride. The combined organics were washed with 2N hydrochloric acid, followed by removal of the solvent. The residue was treated with a solution of sodium hydroxide (80 g) in water (700 mL) and ethanol (100 mL), to produce a third reaction mixture. After refluxing for 1 hour the third reaction mixture was poured into ice/water and acidified with hydrochloric acid. A cream colored precipitate formed. This precipitate was collected on a filter, washed with water and dried to give 2-methyl-3-furancarboxylic acid, 180 g. 100 g of the 2-methyl-3-furancarboxylic acid was added in portions to thionyl chloride (500 mL) and refluxed for 3 hours. Excess thionyl chloride was then distilled off to produce a residue. The residue was distilled using a water pump, to give 2-methyl-3-furanylcarboxylic chloride, bp. 62° C., 100 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Choi, K Yang, HJ Koh, IS Koo - Bulletin of the Korean …, 2017 - Wiley Online Library
… Our study has been extended to the solvolysis of 2-methylfuran-3-carbonyl chloride (1) in pure and binary solvents as shown in Scheme 3 The l and m values have been obtained from …
Number of citations: 5 onlinelibrary.wiley.com
SA Jacques, I Kuhn, O Koniev, F Schuber… - Journal of Medicinal …, 2015 - ACS Publications
… To this mixture was added 2-methylfuran-3-carbonyl chloride (230 mg, 1.59 mmol, 1.0 equiv) in THF (1 mL), and the resulting mixture was stirred for 15 min at 0 C, allowed to warm up to …
Number of citations: 20 pubs.acs.org
JG Moloney, MG Moloney - Organic Reaction Mechanisms …, 2020 - Wiley Online Library
… The kinetics of the solvolysis of 2-methylfuran-3-carbonyl chloride in binary solvent mixtures that comprised ethanol, methanol, or water with ethanol, methanol, acetone, 2,2,2-…
Number of citations: 4 onlinelibrary.wiley.com
AR Soares, RA Reis, DU Melo, A Boaro… - Journal of Molecular …, 2020 - Elsevier
Solvation effects and solvolysis extent are major aspects of the decomposition of esters, particularly in polar protic media. Among the many different ester derivatives, oxalic esters are …
Number of citations: 3 www.sciencedirect.com
J Stec, Q Huang, M Pieroni, M Kaiser… - Journal of medicinal …, 2012 - ACS Publications
… The general procedure was used with salicylamide (2) and 2-methylfuran-3-carbonyl chloride (3aa) as reactants. Purification of the crude material by preparative HPLC gave the title …
Number of citations: 45 pubs.acs.org

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